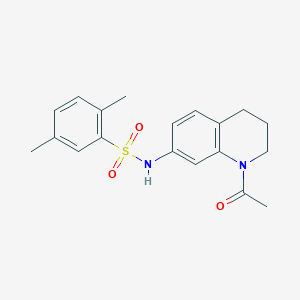

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide, also known as ADQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for investigating various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinoline clubbed with sulfonamide moiety has been synthesized and evaluated for antimicrobial properties. Compounds displaying significant activity against Gram-positive bacteria were identified, highlighting the potential of such derivatives as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer and Radioprotective Agents

The synthesis of novel 4-(quinolin-l-yl) benzenesulfonamide derivatives has been reported, with some compounds showing interesting cytotoxic activity compared to doxorubicin, a reference drug. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice, suggesting a new avenue for anticancer and radioprotective research (Arzneimittel-Forschung (Drug Research), 2008).

Alzheimer’s Disease Treatment

Hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide were synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE. This indicates their potential for treatment of Alzheimer’s disease, showcasing dual binding sites that could block AChE-induced β-amyloid aggregation, pointing towards a disease-modifying effect (Molecules, 2020).

Antiprotozoal Agents

Quinoxaline-based 1,3,4-oxadiazoles were evaluated for their antiprotozoal activities, displaying promising results against Trypanosoma cruzi. The lead compound in a short-term in vivo model indicated the potential of these derivatives as antiprotozoal agents, highlighting the therapeutic scope beyond traditional antimicrobial activity (International journal of antimicrobial agents, 2017).

Mecanismo De Acción

Target of Action

The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide are extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in regulating cell proliferation, differentiation, and survival.

Mode of Action

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide interacts with ERK1/2, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cell, leading to changes in cellular function.

Biochemical Pathways

The compound’s action primarily affects the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. By inhibiting ERK1/2, the compound disrupts this pathway, potentially leading to the suppression of cell proliferation and induction of cell death.

Result of Action

The molecular and cellular effects of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide’s action include the inhibition of cell proliferation and potential induction of cell death . These effects could make the compound a candidate for antineoplastic activity.

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-6-7-14(2)19(11-13)25(23,24)20-17-9-8-16-5-4-10-21(15(3)22)18(16)12-17/h6-9,11-12,20H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEPUNYMODWCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2981268.png)

![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2981271.png)

![1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2981276.png)

![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2981290.png)